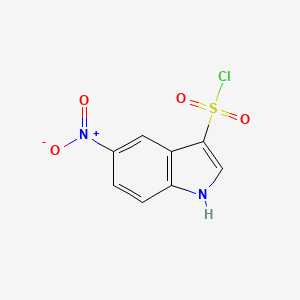

5-nitro-1H-indole-3-sulfonyl chloride

説明

5-nitro-1H-indole-3-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClN2O4S . It has a molecular weight of 260.65 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure . The molecule also contains a sulfonyl chloride group attached to the indole ring .Physical and Chemical Properties Analysis

This compound has a melting point of 189-190 °C . Its predicted boiling point is 494.9±25.0 °C, and its predicted density is 1.733±0.06 g/cm3 .科学的研究の応用

Synthetic Chemistry and Methodology Development

"5-nitro-1H-indole-3-sulfonyl chloride" has been utilized as a pivotal intermediate in synthetic chemistry for the creation of various indole derivatives. For instance, it serves as a precursor in the synthesis of 3-(2-nitroalkyl) indoles, demonstrating its utility in enabling the efficient transformation of sulfonyl indoles into vinylogous imino derivatives under basic conditions, leading to nitro indoles with good yields. This process highlights an effective alternative to classical methods for conjugate addition of indoles to nitroalkenes (Palmieri, Petrini, & Torregiani, 2007).

Material Science and Nonlinear Optical Materials

In material science, "this compound" is employed in the development of novel materials, including the creation of nonlinear optical polyphosphazenes. These materials, which feature sulfonyl-based chromophores, showcase the compound's role in enabling the synthesis of polyphosphazenes with aniline or indole groups as side chains. Such materials exhibit good solubility, thermal stability, and improved optical properties, offering insights into the structure-activity relationships of nonlinear optical materials (Li, Huang, Hua, Qin, Yang, & Ye, 2004).

Drug Development and Biological Studies

In the domain of drug development and biological studies, derivatives of "this compound" have been synthesized and evaluated for their potential biological activities. For example, indole-based-sulfonamide derivatives have been investigated for their electrochemical properties to understand structure-activity relationships, shedding light on the potential biological significance of these compounds (Ibrahim, Taha, Almandil, Kawde, & Nawaz, 2020).

Advanced Synthetic Applications

Further demonstrating the versatility of "this compound," it has been involved in advanced synthetic applications such as the synthesis of sulfonamide derivatives directly from nitroarenes and thiols. This innovative approach provides an atom- and redox-economical method for forming sulfonamides, showcasing the compound's role in facilitating novel synthetic pathways (Bao, Zou, Mou, Jin, Ren, & Chi, 2022).

将来の方向性

作用機序

Target of Action

It’s known that indole derivatives, which include 5-nitro-1h-indole-3-sulfonyl chloride, bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

aureus by damaging their membranes .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities .

Result of Action

It’s known that indole derivatives can have a wide range of effects, depending on their specific biological activities .

生化学分析

Cellular Effects

Indole derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Indole derivatives can be involved in various metabolic pathways, depending on their specific biochemical properties .

特性

IUPAC Name |

5-nitro-1H-indole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O4S/c9-16(14,15)8-4-10-7-2-1-5(11(12)13)3-6(7)8/h1-4,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKGKKNGEOHQKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenyl-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2597932.png)

![[(1-cyanocyclopentyl)carbamoyl]methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanoate](/img/structure/B2597933.png)

![1-((3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2597934.png)

![4-Chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2597936.png)

![N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2597940.png)

![5-Bromo-2-[(1-cyclopropylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2597944.png)

![1-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-4-phenylbutane-1,4-dione](/img/structure/B2597949.png)

![(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B2597950.png)